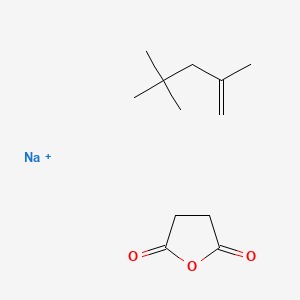

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene

Vue d'ensemble

Description

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene is a chemical compound known for its diverse applications in various industriesThis compound is recognized for its ability to act as a dispersant, scale inhibitor, and compatibilizer in different formulations .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-furandione, polymer with 2,4,4-trimethylpentene, sodium salt typically involves the polymerization of maleic anhydride with 2,4,4-trimethylpentene in the presence of a sodium-based catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired polymer. The polymerization process can be initiated by free radicals or other polymerization initiators .

Industrial Production Methods

In industrial settings, the production of this polymer is often carried out in large-scale reactors where the reactants are continuously fed, and the polymer is continuously removed. This continuous process allows for the efficient production of the polymer with consistent quality. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to optimize the yield and properties of the polymer .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene undergoes various chemical reactions, including:

Hydrolysis: The polymer can undergo hydrolysis in the presence of water, leading to the formation of maleic acid and its derivatives.

Substitution Reactions: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups.

Cross-linking Reactions: The polymer can form cross-linked structures when reacted with suitable cross-linking agents

Common Reagents and Conditions

Common reagents used in the reactions of this polymer include water (for hydrolysis), alkali metals (for substitution reactions), and cross-linking agents such as epoxides or diisocyanates. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and the presence of catalysts or initiators .

Major Products Formed

The major products formed from the reactions of this polymer include maleic acid derivatives, substituted polymers, and cross-linked polymer networks. These products have various applications in different industries, including coatings, adhesives, and water treatment .

Applications De Recherche Scientifique

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene is a chemical compound with various applications across multiple industries, including crop protection, chemistry, biology, medicine, and industry. It functions as a dispersant, scale inhibitor, and compatibilizer in different formulations.

Scientific Research Applications

Chemistry

- Dispersant and Compatibilizer: this compound is used as a dispersant and compatibilizer in chemical formulations to improve the stability and performance of products.

Biology

- Interaction with Biological Molecules: This polymer is utilized in biological research due to its capacity to interact with biological molecules and modify their properties.

Medicine

- Drug Delivery Systems: The potential use of this compound is being explored in the medical field for drug delivery systems and as a component in biomedical devices.

Industry

- Water Treatment: It is widely used in industrial applications like water treatment, where it acts as a scale inhibitor and dispersant.

- Coatings and Adhesives: This polymer is also used in the production of coatings and adhesives.

- Crop Protection: The compound can enhance the solubility of active ingredients in agricultural formulations, acting as a dispersant.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Hydrolysis: In the presence of water, the polymer can undergo hydrolysis, leading to the formation of maleic acid and its derivatives.

- Substitution Reactions: The polymer can participate in substitution reactions where functional groups on the polymer chain are replaced by other groups.

- Cross-linking Reactions: When reacted with suitable cross-linking agents like epoxides or diisocyanates, the polymer can form cross-linked structures.

Common reagents in these reactions include water (for hydrolysis), alkali metals (for substitution reactions), and cross-linking agents such as epoxides or diisocyanates. Reaction conditions typically involve controlled temperatures and the presence of catalysts or initiators. The major products include maleic acid derivatives, substituted polymers, and cross-linked polymer networks, which are used in coatings, adhesives, and water treatment.

Mécanisme D'action

The mechanism of action of 2,5-furandione, polymer with 2,4,4-trimethylpentene, sodium salt involves its ability to interact with various molecules and surfaces. The sodium ions in the polymer structure play a crucial role in its dispersant and scale inhibition properties. The polymer can adsorb onto surfaces, preventing the formation of scale and promoting the dispersion of particles. Additionally, the polymer’s functional groups can participate in chemical reactions, modifying the properties of the molecules it interacts with .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Maleic anhydride-styrene copolymer

- Maleic anhydride-ethylene copolymer

- Maleic anhydride-diisobutylene copolymer

Uniqueness

Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene is unique due to its specific combination of maleic anhydride and 2,4,4-trimethylpentene, along with the incorporation of sodium ions. This unique structure imparts distinct properties, such as enhanced dispersant and scale inhibition capabilities, making it particularly valuable in water treatment and industrial applications .

Activité Biologique

The compound Sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene , commonly referred to as a dispersant in various applications, exhibits several biological activities that warrant detailed examination. This article aims to explore its biological properties, including its solubility, toxicity, and potential applications in different fields.

Basic Information

- IUPAC Name : this compound

- Molecular Formula : C8H16NaO3

- Solubility : Miscible in water and many organic solvents

- pH : Neutral (approximately 7)

- Vapor Pressure : 0.002 mmHg at 20 °C

- Viscosity : 8.3 cP at 20 °C

Physical Properties Table

| Property | Value |

|---|---|

| Refractive Index | 1.441 at 20 °C |

| Heat of Vaporization | 56.6 kJ/mol |

| Heat Capacity | 2.57 J/g·K |

| Flammability | Non-flammable |

| Oxidizing Properties | Non-oxidizing |

Toxicity and Safety

Research indicates that the compound has low toxicity levels when handled properly. Inhalation of vapors can cause respiratory irritation, while skin contact may lead to mild irritation. First aid measures include moving the affected person to fresh air and washing the skin thoroughly with soap and water if contact occurs .

Biodegradability

The biodegradability of this compound has been assessed using quantitative structure-activity relationship (QSAR) models. These models estimate the biological oxygen demand (BOD) and indicate that substances with a BOD ≥ 60% are considered readily biodegradable . This property is essential for evaluating environmental impacts.

Case Studies and Research Findings

-

Case Study on Environmental Impact :

A study conducted on similar compounds highlighted the importance of assessing their environmental behavior through QSAR modeling. The results showed that compounds with structural similarities exhibited varying degrees of persistence in aquatic environments . -

Application in Crop Protection :

The compound has been utilized as a dispersant in agricultural formulations. Its ability to enhance the solubility of active ingredients improves their efficacy in crop protection applications . -

Potential Therapeutic Applications :

Preliminary research suggests that compounds similar to this compound may possess therapeutic properties due to their interaction with biological membranes . Further studies are needed to explore these potential applications.

Propriétés

IUPAC Name |

sodium;oxolane-2,5-dione;2,4,4-trimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16.C4H4O3.Na/c1-7(2)6-8(3,4)5;5-3-1-2-4(6)7-3;/h1,6H2,2-5H3;1-2H2;/q;;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBKNJSZAQSDFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC(C)(C)C.C1CC(=O)OC1=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20NaO3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37199-81-8 | |

| Record name | 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Furandione, polymer with 2,4,4-trimethylpentene, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.